molecular formula C20H13ClFN3O2S B2490902 N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207015-46-0

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2490902
CAS No.: 1207015-46-0
M. Wt: 413.85
InChI Key: BZDGNYKTZBBPKH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-fluorophenyl group at position 7 of the thienopyrimidinone ring and an acetamide linker substituted with a 3-chlorophenyl group.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S/c21-13-2-1-3-15(8-13)24-17(26)9-25-11-23-18-16(10-28-19(18)20(25)27)12-4-6-14(22)7-5-12/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDGNYKTZBBPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, kinase inhibition, and apoptosis induction.

Chemical Structure and Properties

  • Molecular Formula : C21H15ClFN3O2S
  • Molecular Weight : 427.88 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and its analogs. The following table summarizes key findings from in vitro assays:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHepG2 (liver carcinoma)3.105Induces apoptosis via caspase activation
This compoundPC-3 (prostate carcinoma)2.15Inhibits cell cycle progression

Mechanistic Insights

  • Kinase Inhibition : The compound has shown promising inhibitory activity against key kinases involved in cancer progression:
    • VEGFR-2 : IC50 = 0.075 µM
    • AKT : IC50 = 4.60 µM
    These results indicate that the compound may inhibit angiogenesis and promote apoptosis in cancer cells by targeting these pathways .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest:
    • HepG2 cells showed a buildup in the S phase (56.19%).
    • PC-3 cells exhibited arrest at the G0/G1 phase (53.28%).
    This suggests that the compound effectively disrupts normal cell cycle progression, leading to cell death .
  • Caspase Activation : The compound significantly increased active caspase-3 levels in treated cells, indicating its role in promoting apoptosis. Active caspase levels were five-fold higher than untreated controls .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on HepG2 Cells : In a study evaluating a series of thiophene derivatives, the chloro derivative (similar to our compound) exhibited significant cytotoxicity against HepG2 cells, with an IC50 value indicating moderate to high activity compared to standard chemotherapeutics like doxorubicin .
  • Prostate Cancer Research : Another study focused on prostate cancer cell lines demonstrated that modifications on the phenyl ring led to variations in cytotoxicity, confirming the importance of structural features on biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the substituents on the phenyl rings of the acetamide and thienopyrimidinone moieties. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Thienopyrimidinone Position 7 / Acetamide Phenyl) Molecular Formula Molecular Weight (g/mol) Key Data (e.g., m.p., Activity)
Target Compound 4-fluorophenyl / 3-chlorophenyl C20H13ClFN3O2S* 421.85* Data not explicitly provided
N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 4-fluorophenyl / 4-fluorophenyl C20H13F2N3O2S 397.40 ChemSpider ID: 26027773
N-(3-Methoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 4-fluorophenyl / 3-methoxybenzyl C23H20FN3O3S 437.48 CAS: 1207013-18-0
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Phenyl / 2-chloro-4-methylphenyl C21H16ClN3O2S 409.89 Supplier: Advanced Technology & Industrial Co.
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide 4-methylphenyl / 4-methoxybenzyl C24H23N3O3S 433.52 CAS: 1207001-99-7 (discontinued)
Key Observations:
  • Electron-Withdrawing vs. In contrast, methoxybenzyl groups introduce electron-donating effects, which may improve solubility but reduce target affinity.
  • Molecular Weight : Variations range from 397.40 to 437.48 g/mol, influencing pharmacokinetic properties like membrane permeability.

Structural Insights from Molecular Modeling

emphasizes the role of chlorophenyl groups in stabilizing ligand-enzyme complexes (e.g., 5RH2 with SARS-CoV-2 protease). The 3-chlorophenyl substituent in the target compound may similarly engage in π-π stacking or van der Waals interactions, enhancing inhibitory potency .

Q & A

Q. What are the key synthetic routes for preparing N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by substitution and coupling reactions. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitutions (e.g., introducing the 4-fluorophenyl group) .
  • Temperature control : Amidation steps require mild conditions (50–80°C) to prevent decomposition .
  • Catalysts : Triethylamine or potassium carbonate is used to deprotonate intermediates, enhancing reaction efficiency .
    For example, coupling the thienopyrimidine core with the 3-chlorophenylacetamide moiety in DMF at 80°C for 16 hours achieved a 31% yield .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., monoclinic crystal system with β = 108.7°, validated via diffraction data) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H]+ peak at m/z 454.1) .

Q. How is the compound screened for initial biological activity in academic settings?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Test against Akt/protein kinase B using fluorescence polarization assays (IC₅₀ values <1 µM observed in related analogs) .
    • Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 2.5 µM in HeLa cells) .
  • Dose-response curves : Generated to assess potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s activity across different cell lines?

Methodological Answer:

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify off-target effects .
  • Structural analogs : Test derivatives (Table 1) to pinpoint substituents affecting activity. For example, replacing the 4-fluorophenyl with a methyl group reduced Akt inhibition by 10-fold .

Q. Table 1: Activity Comparison of Structural Analogs

CompoundAkt IC₅₀ (µM)HeLa Cell IC₅₀ (µM)
Target Compound0.82.5
N-(4-chlorophenyl) analog1.25.0
2-Fluoro-N-phenylbenzamide>10>20

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

Methodological Answer:

  • Molecular docking : Model interactions with Akt vs. off-target kinases (e.g., PI3K) to guide structural modifications. The 3-chlorophenyl group enhances hydrophobic binding to Akt’s PH domain .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability and reduce hepatotoxicity .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to assess CYP450 metabolism (e.g., high susceptibility to CYP3A4 oxidation) .
  • Molecular dynamics simulations : Evaluate binding persistence to hERG channels (linked to cardiotoxicity) .

Q. What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring Akt protein stability after compound treatment .
  • CRISPR knockouts : Delete Akt isoforms to verify on-target effects (e.g., loss of antiproliferative activity in Akt1⁻/⁻ cells) .

Data Contradiction Analysis

Q. Why does the compound show variable solubility in different solvents?

Methodological Answer:

  • Solvent polarity : High solubility in DMSO (50 mg/mL) vs. low in water (<0.1 mg/mL) due to hydrophobic aryl groups .
  • Co-solvent systems : Use ethanol-water mixtures (1:1) to enhance solubility for in vivo studies .

Q. How to address discrepancies in crystallographic vs. solution-phase conformations?

Methodological Answer:

  • Variable-temperature NMR : Compare NOE patterns in solution with X-ray data to identify flexible regions (e.g., rotation of the 3-chlorophenyl group) .

Structural and Functional Insights

Q. How does the compound’s conformation influence bioactivity?

Methodological Answer:

  • Intramolecular H-bonding : The acetamide NH forms a 2.1 Å bond with the pyrimidine N, stabilizing a planar conformation critical for kinase binding .
  • Dihedral angles : A 42° angle between thienopyrimidine and chlorophenyl rings optimizes steric fit in Akt’s active site .

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